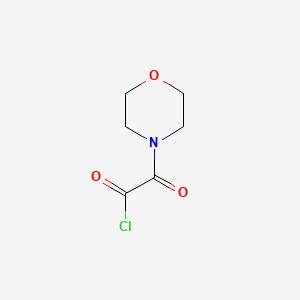

(Morpholin-4-yl)(oxo)acetyl chloride

Description

(Morpholin-4-yl)(oxo)acetyl chloride is a specialized organochloride compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) conjugated with an oxoacetyl chloride group (-CO-COCl). This structure combines the electron-rich morpholine moiety with the highly reactive acyl chloride functionality, making it a versatile reagent in organic synthesis.

The oxoacetyl chloride group enables nucleophilic substitutions, particularly in synthesizing amides, esters, or ketones. Applications may include pharmaceutical intermediates, agrochemicals, or polymer precursors, though explicit data on its uses require further literature exploration.

Propriétés

Numéro CAS |

14505-42-1 |

|---|---|

Formule moléculaire |

C6H8ClNO3 |

Poids moléculaire |

177.584 |

Nom IUPAC |

2-morpholin-4-yl-2-oxoacetyl chloride |

InChI |

InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2 |

Clé InChI |

VHPBYTDYSDTBML-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C(=O)Cl |

Synonymes |

4-Morpholineglyoxyloyl chloride (8CI) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of (Morpholin-4-yl)(oxo)acetyl chloride is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .

Analyse Des Réactions Chimiques

Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: Reacts with water to produce 4-Morpholineglyoxylic acid and hydrochloric acid.

Condensation Reactions: Forms imines and oximes when reacted with primary amines and hydroxylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the chloride group.

Condensation Reactions: Requires mild heating and the presence of a dehydrating agent to drive the reaction to completion.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

4-Morpholineglyoxylic Acid: Produced from hydrolysis.

Imines and Oximes: Resulting from condensation reactions.

Applications De Recherche Scientifique

(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Acetyl Chloride (CH₃COCl)

Structural Differences :

- Acetyl chloride lacks the morpholine ring, consisting only of a simple acyl chloride group.

- Reactivity: Acetyl chloride is highly electrophilic and volatile, making it a rapid acetylating agent for alcohols, amines, and thiols. However, its reactivity is less selective compared to (Morpholin-4-yl)(oxo)acetyl chloride due to the absence of the electron-donating morpholine group .

Limitations :

- High volatility and moisture sensitivity require stringent handling.

- Less steric hindrance may lead to non-selective reactions.

2-(Morpholin-4-yl)acetic Acid Hydrochloride

Structural Differences :

- Contains a morpholine ring linked to an acetic acid group, stabilized as a hydrochloride salt.

- Lacks the reactive acyl chloride group, instead featuring a carboxylic acid derivative.

Key Properties :

Morpholine Hydrochloride

Structural Differences :

- A simple morpholine salt (C₄H₈NO⁺Cl⁻) without an acyl or oxo group.

Reactivity :

Quinoline Carboxamide Derivatives (e.g., Laquinimod/Tasquinimod Metabolites)

Structural Differences :

Functional Overlap :

- Both (Morpholin-4-yl)(oxo)acetyl chloride and these derivatives utilize acetyl groups for prodrug activation.

- The morpholine group in the former may mimic the hydrogen-bonding capacity of quinoline carboxamides.

Comparative Data Table

| Compound | Key Functional Groups | Reactivity Profile | Primary Applications | Stability/Solubility |

|---|---|---|---|---|

| (Morpholin-4-yl)(oxo)acetyl chloride | Morpholine, oxoacetyl chloride | Selective acetylation, nucleophilic substitution | Pharmaceutical intermediates, polymers | Moisture-sensitive; moderate solubility in polar solvents |

| Acetyl chloride | Acyl chloride | Rapid, non-selective acetylation | Drug synthesis, catalysis | Highly volatile, hygroscopic |

| 2-(Morpholin-4-yl)acetic acid HCl | Morpholine, acetic acid | Hydrogen bonding, bioisosteric replacement | Drug design, combinatorial chemistry | High solubility in water |

| Morpholine hydrochloride | Morpholine salt | Base catalyst, pH modulation | Pharmaceutical synthesis, corrosion inhibition | Stable, hygroscopic |

| Quinoline carboxamide derivatives | Quinoline, acetylated side chains | Prodrug activation, receptor binding | Immunotherapy, cancer therapy | Metabolic stability |

Research Findings and Implications

- Reactivity Modulation : The morpholine group in (Morpholin-4-yl)(oxo)acetyl chloride likely reduces electrophilicity compared to acetyl chloride, enabling milder reaction conditions and improved selectivity in acetylation .

- Drug Design Potential: Analogous to 2-(morpholin-4-yl)acetic acid derivatives, this compound could serve as a bioisostere in drug candidates, enhancing solubility and target engagement .

- Catalytic Utility : Similar to BiCl₃-acetyl chloride systems , the compound may act as a catalyst in multicomponent reactions, leveraging its dual functional groups for synergistic activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.